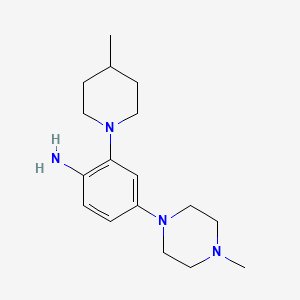

4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline

Description

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4/c1-14-5-7-21(8-6-14)17-13-15(3-4-16(17)18)20-11-9-19(2)10-12-20/h3-4,13-14H,5-12,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSRZBHINVOJEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670659 | |

| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160474-88-3 | |

| Record name | 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Chemical Space to Identify a Core Moiety

In the landscape of medicinal chemistry, specific molecular scaffolds serve as foundational frameworks for the development of novel therapeutic agents. The compound specified as "4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline" represents a complex and highly specific structure. An exhaustive search for this exact molecule and its corresponding Chemical Abstracts Service (CAS) number did not yield a direct match in prominent chemical databases. However, a closely related analog, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline (CAS Number: 885704-69-8 ), is a known chemical entity.[1] This guide will focus on this well-documented compound as a representative of the core structural class, providing an in-depth technical overview of its properties, synthesis, and profound potential in drug discovery.

The core structure, a 1,2,4-trisubstituted aniline, is a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, distinct biological targets, thereby offering a rich starting point for the development of a diverse range of therapeutics. The strategic placement of the N-methylpiperazine and piperidine moieties on the aniline ring creates a molecule with nuanced physicochemical properties, predisposing it to interactions with key biological targets, particularly protein kinases. This guide will delve into the scientific rationale behind the design of such molecules, the practicalities of their synthesis, and their application in the development of targeted therapies.

Physicochemical and Structural Properties

The unique arrangement of the functional groups in 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline dictates its behavior in biological systems. The N-methylpiperazine group at the 4-position often enhances aqueous solubility and can serve as a key interaction point with polar residues in a protein's binding pocket. The piperidine ring at the 2-position, being more lipophilic, can engage with hydrophobic pockets. The aniline nitrogen provides a crucial hydrogen bond donor site.

| Property | Value | Source |

| CAS Number | 885704-69-8 | Advanced ChemBlocks[1] |

| Molecular Formula | C₁₆H₂₆N₄ | Advanced ChemBlocks[1] |

| Molecular Weight | 274.41 g/mol | Advanced ChemBlocks[1] |

| IUPAC Name | 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline | Advanced ChemBlocks[1] |

| Purity | Typically ≥95% | Advanced ChemBlocks[1] |

| Appearance | Varies; often a solid | N/A |

| Storage | Store at Room Temperature | Advanced ChemBlocks[1] |

Strategic Synthesis: A Plausible Synthetic Workflow

The synthesis of 1,2,4-trisubstituted anilines like 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline requires a regioselective approach. A plausible and efficient method involves a sequential nucleophilic aromatic substitution (SNAr) strategy, followed by the reduction of a nitro group. This approach provides excellent control over the placement of the substituent groups.

Proposed Synthetic Protocol

-

Step 1: Double Nucleophilic Aromatic Substitution (SNAr)

-

Rationale: Starting with a highly activated aromatic ring, such as 1,2,4-trichloronitrobenzene or a similar di-halo-nitrobenzene, allows for sequential and regioselective displacement of the leaving groups (e.g., halogens). The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The different reactivities of the leaving groups can be exploited to introduce the two different amine nucleophiles in a controlled manner.

-

Procedure:

-

To a solution of 1-bromo-2-fluoro-4-nitrobenzene in a polar aprotic solvent like DMSO or NMP, add one equivalent of piperidine.

-

The reaction is typically heated to allow for the selective displacement of the more labile fluorine atom by piperidine.

-

Upon completion, a second equivalent of N-methylpiperazine is added, and the reaction is heated at a higher temperature to displace the less reactive bromine atom.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product, 1-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)piperidine, is isolated through extraction and purification by column chromatography.

-

-

-

Step 2: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to the corresponding aniline. This is a standard transformation in organic synthesis, with several reliable methods available. Catalytic hydrogenation is often preferred for its clean reaction profile and high yield.

-

Procedure:

-

The purified nitro-intermediate from Step 1 is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction vessel is purged with hydrogen gas and maintained under a hydrogen atmosphere (typically using a balloon or a Parr shaker).

-

The reaction is stirred at room temperature until the starting material is fully consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is filtered through Celite to remove the palladium catalyst.

-

The solvent is removed under reduced pressure to yield the final product, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline.

-

-

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-substituted aniline scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers. The aniline moiety can act as a hinge-binder, forming key hydrogen bonds with the kinase's hinge region, a critical interaction for potent inhibition.

Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated as G-quadruplex stabilizers, which is a viable approach for anticancer therapy.[3] The N-methylpiperazine group is a common feature in many approved drugs, including the kinase inhibitor Imatinib and the antipsychotic Olanzapine, where it often enhances pharmacokinetic properties.[4]

Potential Therapeutic Targets

The structural features of 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline make it an attractive scaffold for targeting several kinase families:

-

Mer Tyrosine Kinase (MERTK): MERTK is involved in cancer cell survival and proliferation.[5] The 1-(methylpiperidin-4-yl)aniline fragment is a known pharmacophore for MERTK inhibition.[5]

-

c-Met: The c-Met receptor tyrosine kinase is another important oncology target. Dual Mer/c-Met inhibitors have been developed using the 2-substituted aniline scaffold.[2]

-

Serotonin Receptors: The N-methylpiperidine motif is found in compounds targeting serotonin receptors, such as the 5-HT2A receptor inverse agonist ACP-103.[6]

Logical Relationship Diagram

Caption: Relationship between the scaffold and its potential targets.

Safety, Handling, and Toxicology

As a substituted aniline derivative, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline and its precursors should be handled with appropriate caution. Aniline itself can cause skin and eye irritation, and high-level exposure can reduce the blood's ability to transport oxygen (methemoglobinemia).[7]

General Laboratory Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All handling of this compound, especially in powdered form or in volatile solvents, should be conducted in a well-ventilated fume hood.[8][9]

-

Exposure Control: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[8][10]

The GHS hazard statements for the closely related 4-(4-methylpiperazin-1-yl)aniline include warnings for being harmful if swallowed, causing severe skin burns and eye damage, and being harmful if inhaled.[11] It is prudent to assume a similar hazard profile for the title compound.

Conclusion

While the initially specified compound "this compound" is not readily identified, the closely related analog, 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline (CAS: 885704-69-8), serves as an excellent case study for a privileged scaffold in modern drug discovery. Its synthesis is achievable through established organic chemistry principles, and its structural motifs predispose it to interact with high-value therapeutic targets like protein kinases. For researchers in oncology and neuropharmacology, this and similar scaffolds represent a fertile ground for the design and development of next-generation targeted therapies. As with all research chemicals, adherence to strict safety protocols is paramount during its handling and investigation.

References

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

-

ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... [Link]

-

PubChem. 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. National Center for Biotechnology Information. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet. [Link]

-

PubMed Central. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][11][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. [Link]

-

Wikipedia. Category:4-Methylpiperazin-1-yl compounds. [Link]

-

PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

Sources

- 1. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]

- 2. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Category:4-Methylpiperazin-1-yl compounds - Wikipedia [en.wikipedia.org]

- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

An In-Depth Technical Guide to 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthetic pathway, and potential applications of the novel compound 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. As a molecule of interest in medicinal chemistry and drug discovery, this document is intended for researchers, scientists, and professionals in the field. Given the limited direct literature on this specific molecule, this guide synthesizes data from structurally related analogs and the constituent chemical moieties to provide a robust and scientifically grounded resource.

Introduction: A Molecule of Interest

The compound this compound incorporates three key pharmacophores: a substituted aniline core, a 4-methylpiperazine group, and a 4-methylpiperidine group. This unique combination suggests potential for diverse biological activity, drawing from the known properties of each component. Piperidine and its derivatives are fundamental to numerous pharmaceuticals, contributing to their efficacy in a wide range of therapeutic areas.[1][2] Similarly, the piperazine moiety is a well-established scaffold in medicinal chemistry, known for its prevalence in drugs targeting the central nervous system.[3][4] The aniline core provides a versatile platform for further chemical modification and is a common feature in many biologically active compounds.[5][6]

Physicochemical and Structural Properties

Table 1: Predicted and Analog-Based Properties

| Property | Value (Predicted/Analog-Based) | Source/Justification |

| Molecular Formula | C18H30N4 | Calculated |

| Molecular Weight | 302.46 g/mol | Calculated |

| CAS Number | Not available | |

| Appearance | Likely a solid at room temperature | Based on analogs[7][8] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Based on analogs[9][10] |

| Purity (Typical) | >95% | Supplier data for analog[7] |

The structural formula of this compound is presented below:

Caption: Chemical structure of the title compound.

Proposed Synthetic Pathway

A plausible synthetic route for this compound would likely involve a multi-step process, starting from a readily available substituted nitrobenzene. The following proposed pathway is based on established organic chemistry principles.

Caption: Proposed multi-step synthesis pathway.

Step-by-Step Methodology:

-

Nucleophilic Aromatic Substitution: 1-fluoro-4-nitrobenzene is reacted with N-methylpiperazine in the presence of a suitable base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield 1-(4-nitrophenyl)-4-methylpiperazine. The fluorine atom is a good leaving group for this type of reaction.

-

Electrophilic Bromination: The resulting compound undergoes electrophilic bromination. The nitro group is a meta-director, and the piperazine group is an ortho, para-director. The strong activating effect of the piperazine nitrogen would likely direct the bromine to the ortho position relative to the piperazine.

-

Buchwald-Hartwig Amination: The brominated intermediate is then subjected to a palladium-catalyzed Buchwald-Hartwig amination with 4-methylpiperidine. This cross-coupling reaction is a powerful method for forming C-N bonds.

-

Nitro Group Reduction: The final step is the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H2 over Pd/C) or using a reducing agent like tin(II) chloride in hydrochloric acid.

This proposed synthesis provides a logical and feasible route to the target molecule, utilizing well-established and reliable chemical transformations.

Chemical Reactivity and Handling

The chemical reactivity of this compound is dictated by its functional groups:

-

Aniline Moiety: The primary aromatic amine is a key reactive site. It can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the two bulky ortho and para substituents.[11][12] The amine group itself can act as a nucleophile and can be acylated, alkylated, or diazotized.[13]

-

Piperazine and Piperidine Moieties: The tertiary amines within the piperazine and piperidine rings are basic and can be protonated to form salts.

Safe Handling and Storage:

Based on the safety data for the analog 4-(4-Methylpiperazino)aniline, the target compound should be handled with care.[9]

-

Hazards: Likely to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[14]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[15]

-

Storage: Store in a well-ventilated, dry, and cool place in a tightly sealed container.[16]

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest a range of potential therapeutic applications.

-

Oncology: Arylpiperazine derivatives have been investigated for their anticancer properties.[17] The title compound could be explored as a scaffold for the development of new anticancer agents.

-

Central Nervous System (CNS) Disorders: Both piperazine and piperidine derivatives are prevalent in drugs targeting CNS disorders, including antipsychotics, antidepressants, and anxiolytics.[3][4] The combination of these two moieties could lead to novel compounds with unique CNS activity profiles.

-

Other Therapeutic Areas: Piperidine derivatives have shown promise as analgesics.[18] Additionally, both piperazine and piperidine structures are found in compounds with antidiabetic properties.[19]

The aniline core also provides a convenient handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a novel chemical entity with significant potential in the field of drug discovery. While direct experimental data is scarce, a comprehensive understanding of its properties, reactivity, and potential applications can be derived from the analysis of its constituent parts and closely related analogs. The proposed synthetic pathway offers a practical approach for its preparation, enabling further investigation into its biological activities. As research in medicinal chemistry continues to evolve, molecules such as this, which combine well-established pharmacophores in novel arrangements, will undoubtedly be of great interest to the scientific community.

References

-

PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

-

ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. [Link]

-

Pharmaffiliates. 4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. [Link]

-

PubChem. 4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. National Center for Biotechnology Information. [Link]

-

Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. [Link]

-

Chemistry Steps. Reactions of Aniline. [Link]

- Noreen, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 19(11), 1011-1022.

- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Vereshchagin, A. N., & Frolov, N. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. [Link]

-

de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595. [Link]

-

Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]

-

Chemistry LibreTexts. Reactions of Arylamines. [Link]

- de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 583-595.

-

Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]

-

Amato, R., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(16), 4987. [Link]

-

Szymański, P., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(13), 4053. [Link]

-

Khan Academy. EAS reactions of aniline. [Link]

-

Chemeurope.com. Substituted aniline: Significance and symbolism. [Link]

-

Wikipedia. Piperidine. [Link]

-

Szymańska, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8051. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 6. wisdomlib.org [wisdomlib.org]

- 7. 4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)aniline 95% | CAS: 885704-69-8 | AChemBlock [achemblock.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. synquestlabs.com [synquestlabs.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. mdpi.com [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline

This in-depth technical guide provides a detailed and scientifically grounded pathway for the synthesis of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline, a complex diamine with potential applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deep dive into the strategic considerations and mechanistic underpinnings of the synthetic route.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern medicinal chemistry and materials science.[1][2] The strategic placement of various functional groups on the aniline scaffold can profoundly influence a molecule's biological activity, pharmacokinetic properties, and material characteristics. The target molecule, this compound, is a unique 1,2,4-trisubstituted aniline derivative featuring two distinct heterocyclic moieties. The presence of the 4-methylpiperazine and 4-methylpiperidine groups imparts specific properties related to solubility, basicity, and receptor binding potential, making it an intriguing candidate for further investigation in drug discovery programs.[3] This guide will elucidate a robust and logical synthetic pathway to access this valuable compound.

Retrosynthetic Analysis and Strategic Pathway Design

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core of the molecule is a 1,2,4-trisubstituted benzene ring. The final aniline functionality can be derived from the reduction of a nitro group, a common and reliable transformation in organic synthesis.[4][5] This leads to a key intermediate, a dinitro-substituted aromatic ring, which can be assembled through sequential nucleophilic aromatic substitution (SNAr) reactions.

Our proposed forward synthesis commences with a commercially available and strategically functionalized starting material, 4-Bromo-1-fluoro-2-nitrobenzene . This starting material is ideal due to the presence of:

-

A nitro group, which is a strong electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[6]

-

Two different halogen atoms, fluorine and bromine, which can act as leaving groups in SNAr reactions. The C-F bond is highly polarized, and fluoride is an excellent leaving group in SNAr, especially when activated by a para-nitro group.[6]

The synthesis will proceed via a three-step sequence:

-

Step 1: First Nucleophilic Aromatic Substitution with 4-methylpiperidine.

-

Step 2: Second Nucleophilic Aromatic Substitution with 1-methylpiperazine.

-

Step 3: Reduction of the Nitro Group to yield the final aniline product.

This sequential approach allows for the controlled and regioselective introduction of the two different heterocyclic amines.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 1-(4-Bromo-2-nitrophenyl)-4-methylpiperidine

Protocol:

-

To a solution of 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add 4-methylpiperidine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 1-(4-Bromo-2-nitrophenyl)-4-methylpiperidine as a yellow solid.

Mechanistic Rationale:

The first step is a classic SNAr reaction.[6] The fluorine atom at the C1 position is para to the strongly electron-withdrawing nitro group, making this position highly electrophilic and susceptible to nucleophilic attack. 4-Methylpiperidine acts as the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then collapses to expel the fluoride ion, a good leaving group in this context.[7] Potassium carbonate acts as a base to neutralize the in-situ generated hydrofluoric acid. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation, leaving the carbonate anion more reactive.

Step 2: Synthesis of 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine

Protocol:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-(4-Bromo-2-nitrophenyl)-4-methylpiperidine (1.0 eq) in anhydrous toluene (10 mL/mmol).

-

Add 1-methylpiperazine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), palladium(II) acetate (Pd(OAc)2, 0.05 eq), and (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.075 eq).

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to 110 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine.

Mechanistic Rationale:

The second C-N bond formation is achieved via a Buchwald-Hartwig amination.[8] While a second SNAr reaction might be possible under more forcing conditions, the Buchwald-Hartwig cross-coupling offers a more reliable and milder alternative for the amination of aryl bromides. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[9] BINAP is a bulky electron-rich phosphine ligand that facilitates the reductive elimination step. Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of the amine and the catalytic cycle.

Step 3: Synthesis of this compound

Protocol:

-

Dissolve 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine (1.0 eq) in methanol (20 mL/mmol).

-

Carefully add 10% Palladium on activated carbon (Pd/C, 10% w/w).

-

Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is typically sufficient for lab scale).

-

Stir the reaction mixture vigorously at room temperature for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which can be further purified by recrystallization if necessary.

Mechanistic Rationale:

The final step is the chemoselective reduction of the aromatic nitro group to an amine. Catalytic hydrogenation is an efficient and clean method for this transformation.[5] The reaction occurs on the surface of the palladium catalyst, where both the nitro compound and hydrogen are adsorbed. The nitro group is reduced in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final aniline. This method is generally preferred over metal/acid reductions as it avoids harsh acidic conditions and often results in cleaner products with simpler workup procedures.

Data Summary

Table 1: Key Reagents and Their Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| 4-Bromo-1-fluoro-2-nitrobenzene | C₆H₃BrFNO₂ | 220.00 | Starting Material |

| 4-Methylpiperidine | C₆H₁₃N | 99.17 | Nucleophile |

| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | Nucleophile |

| Potassium Carbonate | K₂CO₃ | 138.21 | Base |

| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | Catalyst Precursor |

| BINAP | C₄₄H₃₂P₂ | 622.67 | Ligand |

| Sodium tert-butoxide | NaOtBu | 96.10 | Base |

| 10% Palladium on Carbon | Pd/C | - | Catalyst |

Conclusion

The synthetic pathway detailed in this guide provides a logical, efficient, and well-precedented route to this compound. By employing a sequential nucleophilic aromatic substitution strategy, followed by a reliable nitro group reduction, this valuable trisubstituted aniline can be accessed in a controlled manner. The mechanistic insights provided for each step are intended to empower researchers to troubleshoot and adapt these protocols for their specific needs. This comprehensive guide serves as a valuable resource for the synthesis of this and structurally related molecules, facilitating further exploration of their potential in various scientific disciplines.

References

-

Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 19). The Role of 4-Bromo-1-fluoro-2-nitrobenzene in Custom Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

PubMed. (n.d.). Abiotic reduction of dinitroaniline herbicides. Retrieved from [Link]

-

ResearchGate. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

ACS Publications. (n.d.). Multicomponent Synthesis of 1-Aryl 1,2,4-Triazoles. Retrieved from [Link]

-

MDPI. (2024, July 20). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

ACS Publications. (2014, March 4). Copper-Catalyzed Carboxamide-Directed Ortho Amination of Anilines with Alkylamines at Room Temperature. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Retrieved from [Link]

-

Wikipedia. (n.d.). Dinitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-3-nitro-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Novel and Efficient Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones from Anilines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene. Retrieved from [Link]

-

University of Cambridge. (n.d.). COMMUNICATION An Aminative Rearrangement of O- (Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Retrieved from [Link]

-

CORESTA. (n.d.). Dinitroanilines. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, July 16). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

NIH. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

ACS Publications. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

-

Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

J-STAGE. (n.d.). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. Retrieved from [Link]

-

Frontiers. (2021, March 24). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Retrieved from [Link]

-

PMC - PubMed Central - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

RSC Publishing. (2023, August 18). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Copper-Mediated Ortho C–H Primary Amination of Anilines. Retrieved from [Link]

-

ResearchGate. (2025, August 30). ChemInform Abstract: Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Retrieved from [Link]

-

PMC - NIH. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Jurnal Universitas Muslim Indonesia. (n.d.). Retrosynthesis Strategy in Organic Chemistry. Retrieved from [Link]

-

YouTube. (2023, February 25). The IUPAC name for the compound is (A) 1-fluoro-4-methyl-2-nitrobenzene (B) 4-fluoro-1-methyl-3-.... Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-Bromo-1-fluoro-2-nitrobenzene: Properties & Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Retrieved from [Link]

Sources

- 1. Aniline synthesis by amination (arylation) [organic-chemistry.org]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data for 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: A Predictive and Interpretive Guide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. In the absence of direct experimental data, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to generate a reliable set of predicted data. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities.

The causality behind the predictive approach lies in the well-understood influence of molecular structure on spectroscopic outcomes. By dissecting the target molecule into its constituent functional groups—a disubstituted aniline core, a 4-methylpiperazinyl moiety, and a 4-methylpiperidinyl moiety—and analyzing their known spectroscopic behaviors, we can construct a detailed and scientifically grounded prediction of the compound's spectral characteristics. Each section is designed to be a self-validating system, where the predictions are rationalized based on fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a complex diamine with a central aniline core substituted at the 2- and 4-positions. The ortho-substitution with a 4-methylpiperidinyl group and para-substitution with a 4-methylpiperazinyl group create a unique electronic and steric environment, which is expected to be reflected in its spectroscopic signatures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on the additive effects of the substituents on the aniline ring and the known chemical shifts of the piperidine and piperazine ring protons.

Principles of ¹H NMR Prediction

The chemical shift (δ) of a proton is primarily influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield protons, causing an upfield shift. In our target molecule, the amino group (-NH₂) is an activating, electron-donating group, while the piperidinyl and piperazinyl groups, being secondary and tertiary amines, also influence the electronic environment of the aromatic ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 (Aromatic) | 6.85 - 6.95 | d | 1H |

| H-5 (Aromatic) | 6.70 - 6.80 | dd | 1H |

| H-6 (Aromatic) | 6.90 - 7.00 | d | 1H |

| -NH₂ (Aniline) | 3.50 - 4.50 | br s | 2H |

| H-2', H-6' (Piperidine, axial & equatorial) | 2.80 - 3.00 | m | 4H |

| H-3', H-5' (Piperidine, axial & equatorial) | 1.60 - 1.80 | m | 4H |

| H-4' (Piperidine) | 1.40 - 1.60 | m | 1H |

| -CH₃ (Piperidine) | 0.90 - 1.00 | d | 3H |

| H-2'', H-6'' (Piperazine) | 3.05 - 3.25 | t | 4H |

| H-3'', H-5'' (Piperazine) | 2.45 - 2.65 | t | 4H |

| -CH₃ (Piperazine) | 2.25 - 2.35 | s | 3H |

Predicted in CDCl₃ at 300 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Interpretation of the Predicted ¹H NMR Spectrum

The aromatic region is expected to show a complex splitting pattern due to the ortho and para substitution. The protons on the aniline ring (H-3, H-5, and H-6) will exhibit coupling to each other. The piperidine and piperazine ring protons will appear as multiplets due to their conformational flexibility and spin-spin coupling. The methyl groups on the piperidine and piperazine rings are expected to be distinct, with the piperidine methyl appearing as a doublet due to coupling with the adjacent methine proton.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal.

Principles of ¹³C NMR Prediction

The chemical shifts of carbon atoms are highly sensitive to their electronic environment. Electronegative atoms cause a downfield shift of the attached carbon signal. The chemical shifts for the aromatic carbons can be predicted by considering the substituent effects of the amino, piperidinyl, and piperazinyl groups.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (Aromatic) | 145.0 - 148.0 |

| C-2 (Aromatic) | 135.0 - 138.0 |

| C-3 (Aromatic) | 118.0 - 120.0 |

| C-4 (Aromatic) | 148.0 - 152.0 |

| C-5 (Aromatic) | 115.0 - 117.0 |

| C-6 (Aromatic) | 120.0 - 122.0 |

| C-2', C-6' (Piperidine) | 52.0 - 55.0 |

| C-3', C-5' (Piperidine) | 30.0 - 33.0 |

| C-4' (Piperidine) | 34.0 - 37.0 |

| -CH₃ (Piperidine) | 21.0 - 23.0 |

| C-2'', C-6'' (Piperazine) | 48.0 - 51.0 |

| C-3'', C-5'' (Piperazine) | 54.0 - 57.0 |

| -CH₃ (Piperazine) | 45.0 - 47.0 |

Predicted in CDCl₃ at 75 MHz. Chemical shifts are referenced to TMS (δ = 0.00 ppm).

Interpretation of the Predicted ¹³C NMR Spectrum

The spectrum is expected to show a total of 13 unique carbon signals. The aromatic carbons will appear in the downfield region (115-152 ppm). The quaternary carbons (C-1, C-2, and C-4) are expected to have lower intensities. The aliphatic carbons of the piperidine and piperazine rings will be found in the upfield region. The methyl carbons will be the most upfield signals.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Principles of Mass Spectrometry Prediction

In electrospray ionization (ESI), the molecule is expected to be protonated to form the molecular ion [M+H]⁺. Subsequent fragmentation (MS/MS) will likely involve the cleavage of the bonds adjacent to the nitrogen atoms and within the heterocyclic rings. Common fragmentation pathways for piperidine and piperazine derivatives include alpha-cleavage and ring opening.[1][2]

Predicted Mass Spectral Data

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

| 303.24 | [M+H]⁺ | Molecular Ion |

| 204.17 | [M - C₅H₁₀N]⁺ | Loss of the 4-methylpiperidine radical |

| 199.16 | [M - C₆H₁₂N]⁺ | Loss of the 4-methylpiperazine radical |

| 134.10 | [C₈H₁₂N₂]⁺ | Fragment containing the aniline and piperazine nitrogen |

| 99.10 | [C₆H₁₃N]⁺ | 4-methylpiperidine fragment |

| 100.12 | [C₅H₁₂N₂]⁺ | 4-methylpiperazine fragment |

Interpretation of the Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent molecular ion peak at m/z 303.24. The MS/MS spectrum will likely be dominated by fragments resulting from the cleavage of the C-N bonds connecting the heterocyclic rings to the aniline core. The formation of stable iminium ions is a probable driving force for the fragmentation.[1]

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Principles of IR Spectroscopy Prediction

The IR spectrum is a superposition of the characteristic absorption bands of the functional groups present in the molecule. For the target compound, we expect to see characteristic bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching.

Predicted Infrared Absorption Data

Table 4: Predicted Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2800 | C-H stretch | Aliphatic (Piperidine and Piperazine) |

| 1620 - 1580 | C=C stretch | Aromatic Ring |

| 1520 - 1480 | C=C stretch | Aromatic Ring |

| 1350 - 1250 | C-N stretch | Aromatic Amine |

| 1200 - 1000 | C-N stretch | Aliphatic Amine |

| 900 - 675 | C-H bend (out-of-plane) | Aromatic |

Interpretation of the Predicted IR Spectrum

The IR spectrum is expected to be characterized by a pair of bands in the 3450-3300 cm⁻¹ region, which are characteristic of the asymmetric and symmetric N-H stretching of the primary amine. The presence of both aromatic and aliphatic C-H stretching bands will confirm the hybrid nature of the molecule. The aromatic C=C stretching bands and the C-H out-of-plane bending bands will provide information about the substitution pattern of the aniline ring.

Experimental Protocols for Data Acquisition

While this guide provides predicted data, the following are generalized, best-practice protocols for the experimental acquisition of spectroscopic data for a novel small molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

MS Acquisition: Infuse the sample solution into the ESI source and acquire the full scan mass spectrum in positive ion mode to determine the accurate mass of the molecular ion.

-

MS/MS Acquisition: Select the protonated molecular ion ([M+H]⁺) as the precursor ion and perform tandem mass spectrometry (MS/MS) to obtain the fragmentation pattern.

-

Data Analysis: Analyze the accurate mass data to confirm the elemental composition and interpret the fragmentation pattern to elucidate the structure.

Infrared Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a solution, use a suitable IR-transparent solvent and cell.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopic data for this compound. The predicted data, based on established spectroscopic principles and analysis of related structures, offers a valuable resource for the identification and characterization of this novel compound. The provided experimental protocols serve as a standard for the future acquisition of empirical data, which will be essential for the definitive validation of these predictions.

References

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614. [Link]

-

Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. (2026). ACS Publications. [Link]

-

PubChem. (n.d.). 4-Methylpiperidine. National Center for Biotechnology Information. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

The Pherobase. (2025). 4-Methylpiperidine|4me-piperidine|C6H13N. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Auf der Heyde, T. P. E., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 11(5), 455-467.

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Comparison of (a) experimental IR spectrum of aniline with theoretical... [Link]

- LIAO Xincheng, et al. (2005). Spectrum analysis of substituted piperzine derivatives. Journal of Wuhan Institute of Technology, 27(1), 40-42.

-

ResearchGate. (n.d.). Scheme 2. Proposed mechanisms for the fragmentation that lead to the... [Link]

-

ACS Publications. (n.d.). A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. [Link]

- Singh, R., & Narula, A. K. (2012). Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. International Journal of Chemistry, 2(1), 10-14.

-

Journal of the American Society for Mass Spectrometry. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. [Link]

-

PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

Solubility of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline

An In-Depth Technical Guide to the Aqueous

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a clinically effective therapeutic is fraught with challenges. Among the most fundamental of these is the aqueous solubility of the active pharmaceutical ingredient (API). Poor solubility can severely limit a drug's bioavailability, hinder the development of effective formulations, and ultimately lead to the failure of an otherwise potent candidate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and experimentally determining the solubility of the novel compound 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. As a molecule with multiple basic centers, its solubility is expected to be intricately linked to pH, a factor we will explore in detail. This document moves beyond simple procedural lists, delving into the causality behind experimental choices and grounding its recommendations in established scientific principles.

Compound Profile: this compound

A thorough understanding of the subject molecule is the necessary starting point for any solubility investigation. While specific experimental data for this exact compound is not widely published, we can infer its physicochemical properties based on its constituent functional groups and data from structurally similar molecules.

Molecular Structure:

-

Core: Aniline (aminobenzene)

-

Substituents:

-

4-(4-Methylpiperazin-1-yl)

-

2-(4-methylpiperidin-1-yl)

-

Inferred Physicochemical Properties:

| Property | Inferred Value/Characteristic | Rationale |

| Molecular Formula | C₂₃H₃₃N₅ | Derived from the chemical structure. |

| Molecular Weight | 379.54 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar multi-ring aromatic amines are typically solids. |

| pKa | Multiple basic pKa values are expected | The aniline amine, the two tertiary amines in the piperazine ring, and the tertiary amine in the piperidine ring are all basic and will be protonated at different pH values. The aniline nitrogen will be the least basic. |

| Polarity | Moderately polar | The presence of multiple nitrogen atoms capable of hydrogen bonding will contribute to polarity. However, the carbon-rich piperidine and piperazine rings, along with the benzene ring, introduce significant non-polar character.[1][2] |

| Aqueous Solubility | Expected to be low at neutral pH and significantly higher at acidic pH | The non-polar regions of the molecule will limit solubility in water.[2] However, in acidic conditions, the nitrogen atoms will become protonated, forming cationic species that are more readily solvated by polar water molecules.[1] |

The Theoretical Framework of Solubility

Solubility is not a fixed property but is dynamically influenced by a range of environmental factors. For an ionizable compound like this compound, these factors are of paramount importance.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements.[3][4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[5][6] It is a state function, independent of the pathway to dissolution. This is the gold standard for understanding a compound's intrinsic solubility.

-

Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a soluble form (often in an organic solvent like DMSO) and then diluted into an aqueous buffer.[5][7] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state.[3][4] While not a true equilibrium value, it is a valuable high-throughput screening metric in early drug discovery.[7]

The choice between measuring thermodynamic and kinetic solubility depends on the stage of drug development. For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.[6]

Key Factors Influencing Solubility

Several factors can significantly impact the solubility of a compound.[8][9]

-

pH: For ionizable molecules, pH is often the most critical factor. As the pH of the solution decreases, the basic nitrogen atoms in this compound will become protonated. The resulting charged species will have much stronger interactions with polar water molecules, leading to a significant increase in solubility. A full pH-solubility profile is therefore essential for this compound.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution.[10] For most solids, solubility increases with temperature as the dissolution process is endothermic. However, this is not universally true, and the temperature dependence should be determined experimentally.[8][10]

-

Polarity of the Solvent: The principle of "like dissolves like" is fundamental.[2] The solubility of our target compound will be low in non-polar solvents and will vary in polar solvents depending on their ability to hydrogen bond and solvate the molecule.

-

Molecular Size and Crystal Form: Larger molecules often have lower solubility. Additionally, different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.

Experimental Determination of Solubility

A multi-faceted experimental approach is recommended to fully characterize the solubility of this compound.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[11] It involves equilibrating an excess of the solid compound with the solvent of interest over a period of time until equilibrium is reached.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Add an excess of solid this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 9). The presence of undissolved solid at the end of the experiment is crucial.[11][12]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.[12][13]

-

Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration. Ensure that the separation method does not cause a change in temperature.

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for its specificity and sensitivity. A calibration curve with known concentrations of the compound must be prepared in the same buffer.

-

Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Hypothetical pH-Solubility Data Table

| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| 2.0 | 37 | 1520 | 4005 |

| 4.0 | 37 | 854 | 2250 |

| 6.0 | 37 | 114 | 300 |

| 7.4 | 37 | 19 | 50 |

| 9.0 | 37 | < 3.8 | < 10 |

Kinetic Solubility: Turbidimetric Method

For higher throughput screening, a turbidimetric (or nephelometric) kinetic solubility assay is highly effective.[14] This method relies on detecting the precipitation of the compound when a solution in DMSO is added to an aqueous buffer.

Protocol: Turbidimetric Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer to the wells containing the DMSO solutions and mix.

-

Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).[14]

-

Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank.

Potentiometric Titration for pKa and Solubility Determination

Potentiometric titration is a powerful technique for determining the ionization constants (pKa) of a compound, which are critical for understanding its pH-dependent solubility.[15] It can also be adapted to directly measure solubility.[16][17]

Protocol: Potentiometric pKa and Solubility Determination

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., water with a small amount of co-solvent if necessary).

-

Titration: Titrate the solution with a standardized acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

-

pKa Determination: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.

-

Solubility Determination (Dissolution Titration): A suspension of the compound in water can be titrated with acid.[16] As the compound dissolves upon protonation, the changes in pH can be used to calculate the intrinsic solubility of the neutral species and the solubility at different pH values. This method can be faster than the traditional shake-flask method.[16]

Visualizing Experimental Workflows

Clear visualization of experimental protocols is essential for reproducibility and understanding. The following diagrams, generated using Graphviz, outline the workflows for thermodynamic and kinetic solubility determination.

Thermodynamic Solubility Workflow (Shake-Flask)

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Workflow (Turbidimetric)

Caption: Workflow for Kinetic Solubility Determination.

Conclusion and Future Directions

This guide has provided a comprehensive framework for approaching the solubility determination of this compound. The key takeaway for any drug development professional is that solubility is a multifaceted property that must be characterized early and thoroughly. For this particular compound, its multiple basic centers make a detailed pH-solubility profile not just recommended, but essential.

Future work should focus on generating robust experimental data using the protocols outlined herein. This data will be critical for guiding formulation development, interpreting results from in vitro and in vivo studies, and ultimately determining the therapeutic potential of this promising molecule.

References

-

PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-(4-Methyl-1-piperazinyl)-1-piperidinyl)benzenamine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

ACS Publications. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method. Retrieved from [Link]

-

PubMed. (n.d.). pH-metric solubility. 3. Dissolution titration template method for solubility determination. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

YouTube. (2018, January 16). Kinetics vs. Thermodynamics. Retrieved from [Link]

-

YouTube. (2025, February 9). What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. Retrieved from [Link]

-

ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations | Request PDF. Retrieved from [Link]

-

NCBI. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. researchgate.net [researchgate.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. bioassaysys.com [bioassaysys.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pH-metric solubility. 3. Dissolution titration template method for solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline: A Novel Phenylenediamine Derivative

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of the novel phenylenediamine derivative, 4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline. While the direct discovery of this molecule is not extensively documented in publicly available literature, its structural motifs, featuring a substituted phenylenediamine core with piperazine and piperidine moieties, suggest significant potential in medicinal chemistry and materials science. This document outlines a plausible, multi-step synthetic pathway, detailed experimental protocols, and a robust analytical workflow for the confirmation of its structure and purity. Furthermore, we delve into the predicted physicochemical properties and potential biological significance of this compound, drawing insights from structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel chemical entities.

Introduction: Rationale and Potential Applications

The molecule this compound is a complex diamine built upon a 1,2,4-trisubstituted benzene ring. The core aniline structure is appended with two distinct saturated heterocyclic systems: a 4-methylpiperazine and a 4-methylpiperidine. Both piperazine and piperidine rings are prevalent scaffolds in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1]

-

The Piperazine Moiety: The piperazine ring is a common feature in a wide array of approved drugs, exhibiting diverse biological activities, including antipsychotic, antidepressant, and antihistaminic effects.[2] Its presence in the target molecule suggests potential for CNS activity or as a versatile handle for further chemical modification.

-

The Piperidine Moiety: The piperidine scaffold is another key building block in pharmaceutical development, particularly for agents targeting neurological disorders.[1][3]

-

The Phenylenediamine Core: Substituted phenylenediamines are important intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The specific substitution pattern of our target molecule suggests potential as a kinase inhibitor, a class of drugs that often feature a substituted aniline core to interact with the ATP-binding site of kinases.

Given these structural features, this compound represents a promising candidate for investigation in drug discovery programs, particularly in oncology and neurology.

Proposed Synthetic Pathway

A plausible and efficient synthesis of the target molecule can be envisioned through a multi-step process starting from commercially available precursors. The proposed pathway involves a sequential nucleophilic aromatic substitution followed by a reduction.

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 1-(4-Fluoro-3-nitrophenyl)-4-methylpiperazine

This initial step involves a nucleophilic aromatic substitution reaction where the more activated fluorine atom at the 4-position of 1,4-difluoro-2-nitrobenzene is displaced by 1-methylpiperazine.

Protocol:

-

To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and 1-methylpiperazine (1.1 eq).

-

Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of 1-(4-(4-Methylpiperazin-1-yl)-2-nitrophenyl)-4-methylpiperidine

The second step is another nucleophilic aromatic substitution, where the remaining fluorine atom is displaced by 4-methylpiperidine. A higher temperature is anticipated due to the reduced activation of the remaining fluorine.

Protocol:

-

In a sealed vessel, dissolve the product from Step 1 (1.0 eq) in DMSO.

-

Add potassium carbonate (2.5 eq) and 4-methylpiperidine (1.2 eq).

-

Heat the mixture to 120°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Cool the reaction and work up as described in Step 1.

-

Purify the crude product via column chromatography.

Step 3: Reduction to this compound

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

-

Dissolve the nitro-intermediate from Step 2 (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (Pd/C) (10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Physicochemical and Safety Data

The following table summarizes the predicted and known properties of the target compound and its key precursors.

| Property | 4-(4-Methylpiperazin-1-yl)aniline[4][5] | 4-(4-Methyl-piperidin-1-yl)aniline[3][6] | This compound (Predicted) |

| Molecular Formula | C₁₁H₁₇N₃ | C₁₂H₁₈N₂ | C₁₇H₂₈N₄ |

| Molecular Weight | 191.27 g/mol | 190.29 g/mol | ~288.44 g/mol |

| Appearance | Very Dark Gray to Black Solid | - | Likely a solid at room temperature |

| Melting Point | 89-91°C | - | - |

| Boiling Point | 351.5°C at 760 mmHg | - | - |

| Solubility | DMSO (Sparingly), Methanol (Slightly) | - | Expected to be soluble in organic solvents |

Safety Information: The precursors and related compounds exhibit known hazards.[4][7] The final product should be handled with appropriate care, assuming it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: Analytical workflow for structural confirmation and purity assessment.

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons, the piperazine and piperidine ring protons, and the methyl groups. The integration of these signals should match the number of protons in the structure.

-

¹³C NMR: Signals for all unique carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the heterocyclic rings.

-

LC-MS: A single major peak in the chromatogram indicating high purity, with the mass spectrum showing the expected molecular ion peak.

-

HRMS: An exact mass measurement that corresponds to the calculated molecular formula, confirming the elemental composition.

Conclusion and Future Directions